![molecular formula C8H8Cl2N2 B2868840 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2137851-86-4](/img/structure/B2868840.png)
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It has the empirical formula C8H7ClN2 and a molecular weight of 166.61 . The SMILES string for this compound is CN1C=CC2=C (C=CN=C12)Cl .
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]pyridines has been reported in various studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string CN1C=CC2=C (C=CN=C12)Cl . This indicates that the molecule contains a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a methyl group at the 3-position.Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride” are not detailed in the search results, pyrrolo[2,3-b]pyridines are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” include its empirical formula (C8H7ClN2), molecular weight (166.61), and its representation as a SMILES string (CN1C=CC2=C (C=CN=C12)Cl) .科学的研究の応用
Synthesis of Biologically Active Compounds
The structure of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is closely related to pyrazolopyridines, which are known for their biological activities . This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those with potential therapeutic applications. For example, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .
Cancer Research
Due to its relevance in the synthesis of FGFR inhibitors, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has significant applications in cancer research. FGFRs are implicated in the progression and development of several cancers, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making it a valuable tool in the development of new cancer treatments .
Diabetes and Metabolic Disorders
Compounds derived from 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .
Material Science
In the field of material science, the electronic structure and topological features of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine are of interest. High-resolution X-ray diffraction data have been used to study the charge density distribution in this compound, which can provide insights into its electronic properties and potential applications in material design .
Biological Research
As a biochemical reagent, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be used in life science research. It serves as a biological material or organic compound for various studies, contributing to our understanding of biological processes and the development of new biochemical assays .
Heterocyclic Chemistry
The compound is a significant subject of study in heterocyclic chemistry due to its structural similarity to purine bases like adenine and guanine. Its diverse substitution patterns and tautomeric forms make it an interesting case for studying the synthesis and functionalization of heterocyclic compounds .
作用機序
Target of Action
Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It’s noted that the introduction of a methyl group can improve metabolic stability .
Result of Action
Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cells .
Action Environment
It’s known that the compound is a solid at room temperature .
特性
IUPAC Name |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-4-11-8-7(5)6(9)2-3-10-8;/h2-4H,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAXKJGIEFSGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
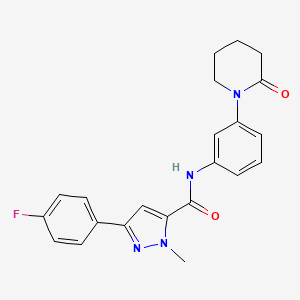
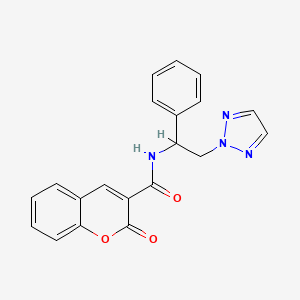
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2868767.png)
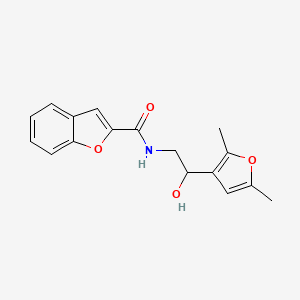
![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)
![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)
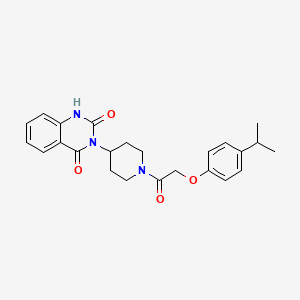
![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
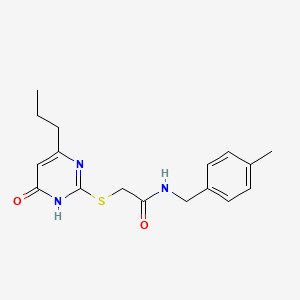
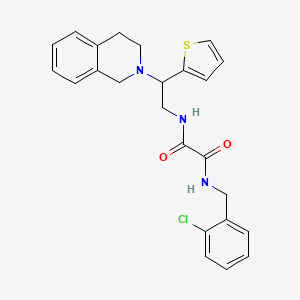
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)